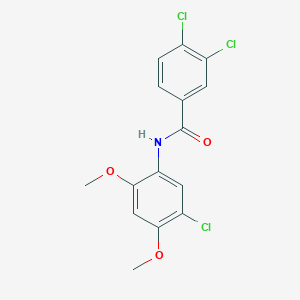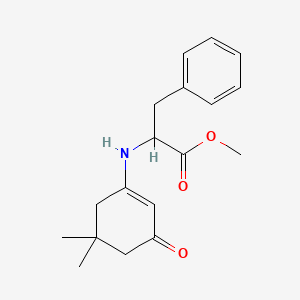
N-1-naphthyl-5-(3-nitrophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-naphthyl-5-(3-nitrophenyl)-2-furamide, also known as NFN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of furan, which is a heterocyclic organic compound that contains a ring of four carbon atoms and one oxygen atom. NFN has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Wirkmechanismus
The mechanism of action of N-1-naphthyl-5-(3-nitrophenyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. It has been shown to selectively inhibit the activity of protein kinase C, which plays a role in cell growth and differentiation. N-1-naphthyl-5-(3-nitrophenyl)-2-furamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-1-naphthyl-5-(3-nitrophenyl)-2-furamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of certain signaling pathways in cells. It has also been shown to have antioxidant properties and to be capable of scavenging free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-1-naphthyl-5-(3-nitrophenyl)-2-furamide in laboratory experiments is its selectivity and specificity for certain enzymes and signaling pathways. This makes it a useful tool for studying the function of these molecules in cells. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for research on N-1-naphthyl-5-(3-nitrophenyl)-2-furamide. One area of interest is the development of new synthetic methods for producing N-1-naphthyl-5-(3-nitrophenyl)-2-furamide and related compounds. Another area of interest is the further elucidation of the mechanism of action of N-1-naphthyl-5-(3-nitrophenyl)-2-furamide and its potential therapeutic applications. Additionally, there is potential for the use of N-1-naphthyl-5-(3-nitrophenyl)-2-furamide in the development of new materials and technologies, such as organic semiconductors and optoelectronic devices.
Synthesemethoden
The synthesis of N-1-naphthyl-5-(3-nitrophenyl)-2-furamide involves the reaction of 1-naphthylamine and 3-nitrobenzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with furfural to yield N-1-naphthyl-5-(3-nitrophenyl)-2-furamide. This synthesis method has been optimized and modified over time to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-1-naphthyl-5-(3-nitrophenyl)-2-furamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a selective inhibitor of protein kinase C, and as a potential therapeutic agent for the treatment of certain types of cancer. It has also been studied for its potential use in the development of new materials, such as organic semiconductors and optoelectronic devices.
Eigenschaften
IUPAC Name |
N-naphthalen-1-yl-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4/c24-21(22-18-10-4-6-14-5-1-2-9-17(14)18)20-12-11-19(27-20)15-7-3-8-16(13-15)23(25)26/h1-13H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJQKZFHDFVVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-naphthalen-1-yl-5-(3-nitrophenyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]propanoic acid](/img/structure/B6088131.png)
![2-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6088133.png)

![3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B6088140.png)
![N-(4-fluorobenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6088154.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxybenzyl)-3-piperidinamine](/img/structure/B6088162.png)
![N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6088164.png)
![2-chloro-6-methoxy-4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}phenol](/img/structure/B6088168.png)
![N-methyl-1-(2-phenylethyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6088169.png)
![N-methyl-1-(3-methyl-2-pyridinyl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6088176.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B6088178.png)

![2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B6088198.png)
![3-(1-methyl-1H-pyrrol-2-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B6088213.png)